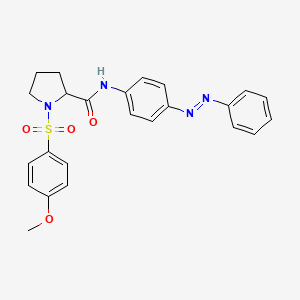
1-(2-Bromoethyl)-4-phenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-4-phenylazetidin-2-one is an organic compound that belongs to the class of azetidinones, which are four-membered lactams This compound is characterized by the presence of a bromoethyl group and a phenyl group attached to the azetidinone ring
Preparation Methods
The synthesis of 1-(2-Bromoethyl)-4-phenylazetidin-2-one typically involves the reaction of 4-phenylazetidin-2-one with a bromoethylating agent. One common method is the reaction of 4-phenylazetidin-2-one with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
1-(2-Bromoethyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides. For example, reaction with sodium methoxide can yield the corresponding methoxyethyl derivative.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding ethyl derivative.
Oxidation: Oxidation of the phenyl group can be achieved using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromoethyl)-4-phenylazetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of biologically active molecules, including antibiotics and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing azetidinone rings.
Material Science: It can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-4-phenylazetidin-2-one is not well-documented, but it is likely to involve interactions with biological targets such as enzymes or receptors. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific target.
Comparison with Similar Compounds
1-(2-Bromoethyl)-4-phenylazetidin-2-one can be compared with other azetidinone derivatives, such as:
4-Phenylazetidin-2-one: Lacks the bromoethyl group and has different reactivity and biological activity.
1-(2-Chloroethyl)-4-phenylazetidin-2-one:
1-(2-Hydroxyethyl)-4-phenylazetidin-2-one: Contains a hydroxyethyl group, which can participate in hydrogen bonding and other interactions not possible with the bromoethyl group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromoethyl group, which can undergo nucleophilic substitution and other reactions that are not possible with the other derivatives.
Properties
CAS No. |
89044-69-9 |
|---|---|
Molecular Formula |
C11H12BrNO |
Molecular Weight |
254.12 g/mol |
IUPAC Name |
1-(2-bromoethyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C11H12BrNO/c12-6-7-13-10(8-11(13)14)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
WHPLDCPKLNNCNA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C1=O)CCBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



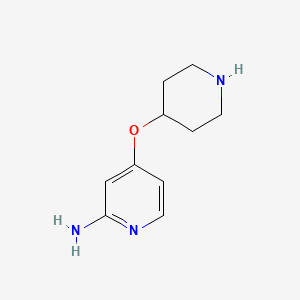
![2-[(Z)-4-(oxan-2-yloxy)but-2-enoxy]-4-(piperidin-1-ylmethyl)pyridine](/img/structure/B14139358.png)
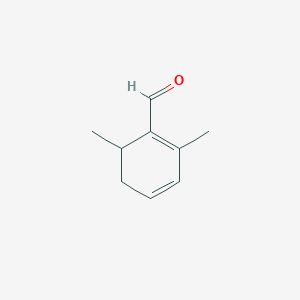
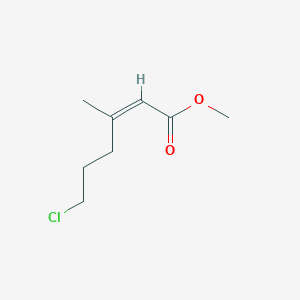
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzoic acid](/img/structure/B14139369.png)
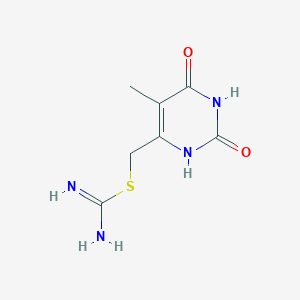
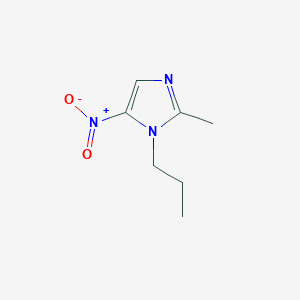
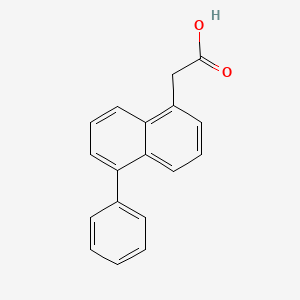
![2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14139384.png)

![(1R,3R,4R,4aS,5'S,8aR)-5'-(furan-3-yl)-1-hydroxy-8,8a-bis(hydroxymethyl)-3-methylspiro[1,2,3,4a,5,6-hexahydronaphthalene-4,3'-oxolane]-2'-one](/img/structure/B14139410.png)
